molecular formula C10H11ClN2O2 B2750906 5-{[(3-Chloropyridin-2-yl)oxy]methyl}pyrrolidin-2-one CAS No. 2195941-70-7

5-{[(3-Chloropyridin-2-yl)oxy]methyl}pyrrolidin-2-one

Cat. No. B2750906
CAS RN: 2195941-70-7
M. Wt: 226.66
InChI Key: JFWLDYQFBNBVMP-UHFFFAOYSA-N
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Description

The compound “5-{[(3-Chloropyridin-2-yl)oxy]methyl}pyrrolidin-2-one” is a chemical compound with the molecular formula C10H11ClN2O2 and a molecular weight of 226.66. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .


Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of novel pyrrolidin-2-one derivatives has been a subject of research due to their potential applications in medicinal chemistry and materials science. For example, studies have demonstrated the synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones, highlighting the utility of these compounds in the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003). Additionally, functional rearrangements of polychlorinated pyrrolidin-2-ones to 5-imino-lactams have been reported, showcasing a method for the preparation of important heterocyclic structures in good yields (Danieli et al., 2004).

Potential Anticancer Agents

Research into the structural modification of pyrrolidin-2-one derivatives has led to the discovery of compounds with potential anticancer properties. For instance, the study of apoptosis inducers based on the 1,2,4-oxadiazole framework identified derivatives with activity against breast and colorectal cancer cell lines, pointing to the role of such compounds in cancer therapy (Zhang et al., 2005).

Antiviral Applications

The investigation of novel pyrrolidin-2-one derivatives has also extended to antiviral research, where compounds have been evaluated for their activity against human rhinovirus (HRV). One study described the synthesis and pharmacokinetics of a novel orally bioavailable inhibitor of HRV 3C protease, showcasing the potential of such derivatives in treating HRV infections (Patick et al., 2005).

Materials Science and Electrooptics

In materials science, derivatives of pyrrolidin-2-one have been explored for their electrooptic properties. For instance, studies on the synthesis and characterization of dibranched chromophores based on pyrrole and pyridine structures have highlighted the potential of these compounds in the development of electrooptic materials (Facchetti et al., 2006).

properties

IUPAC Name

5-[(3-chloropyridin-2-yl)oxymethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c11-8-2-1-5-12-10(8)15-6-7-3-4-9(14)13-7/h1-2,5,7H,3-4,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWLDYQFBNBVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1COC2=C(C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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